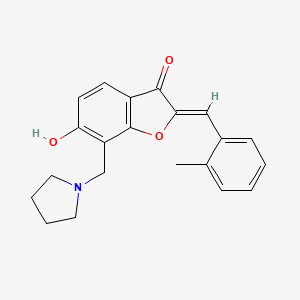

(Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Descripción

This compound belongs to the benzofuran-3(2H)-one class, characterized by a fused bicyclic framework with a ketone group at position 3. Key structural features include:

- Benzylidene substituent: A 2-methylbenzylidene group at position 2, contributing to planarity and influencing electronic properties.

- Pyrrolidin-1-ylmethyl group: A cyclic amine at position 7, enhancing solubility and enabling interactions with biological targets.

The stereochemistry (Z-configuration) is critical for molecular conformation and activity .

Propiedades

IUPAC Name |

(2Z)-6-hydroxy-2-[(2-methylphenyl)methylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-14-6-2-3-7-15(14)12-19-20(24)16-8-9-18(23)17(21(16)25-19)13-22-10-4-5-11-22/h2-3,6-9,12,23H,4-5,10-11,13H2,1H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETWRUFSCTUAGI-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structural features, including a hydroxyl group and a pyrrolidinyl substituent, suggest potential therapeutic applications across various biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H21NO3, with a molecular weight of approximately 335.39 g/mol. The compound features:

- Benzofuran Core : A bicyclic structure that contributes to its biological activity.

- Hydroxyl Group (-OH) : Enhances solubility and may act as a free radical scavenger.

- Pyrrolidine Ring : Implicated in various biological interactions.

1. Antioxidant Properties

The hydroxyl group in the compound is known to confer free radical scavenging activity, which is crucial for protecting cells from oxidative stress. This property is significant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

3. Cytotoxic Effects

Preliminary studies on structurally related compounds indicate that they may induce apoptosis in cancer cells. The mechanism may involve the modulation of apoptotic pathways, making this compound a candidate for anticancer therapy.

While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that it interacts with specific biological targets such as enzymes and receptors involved in disease processes. Similar compounds have been shown to modulate signaling pathways related to cell survival and proliferation.

Case Studies

A review of literature reveals several studies focusing on related benzofuran derivatives:

- Study on Antioxidant Activity : Derivatives demonstrated significant free radical scavenging capabilities, which were quantitatively assessed using DPPH and ABTS assays.

| Compound | IC50 (µM) DPPH | IC50 (µM) ABTS |

|---|---|---|

| Compound A | 15.4 | 12.8 |

| Compound B | 20.1 | 18.5 |

| (Z)-6-hydroxy... | TBD | TBD |

- Cytotoxicity Assays : In vitro studies on cancer cell lines showed that similar compounds induced apoptosis at concentrations ranging from 10 to 50 µM.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, which require careful optimization of conditions such as temperature and solvent choice. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

Comparación Con Compuestos Similares

Variations in Benzylidene Substituents

The benzylidene moiety at position 2 is a key modulator of electronic and steric properties:

Key Findings :

Variations in Position 7 Substituents

The substituent at position 7 influences solubility and biological interactions:

Key Findings :

Impact on Physical and Chemical Properties

- Melting Points: Compounds with electron-withdrawing groups (e.g., 4-cyano in b: 213–215°C) exhibit lower melting points than those with electron-donating groups (e.g., 2,4,6-trimethyl in 11a: 243–246°C) .

- Spectral Data: IR spectra show CN stretches at ~2200 cm⁻¹ for cyano-containing analogs (b) . $^1$H NMR shifts for benzylidene protons (=CH) vary between δ 7.94–8.01 ppm, depending on substituent electronics .

Data Tables

Table 1: Structural and Physical Comparison

Research Findings and Gaps

- Biological Activity : While apoptosis-inducing properties are reported for structurally distinct selenium compounds (), data on the target compound’s bioactivity are absent in the provided evidence .

- Computational Studies : Molecular docking or dynamics studies could elucidate how substituents affect target binding (e.g., cyclooxygenase inhibition).

Q & A

Q. What are the common synthetic routes for (Z)-6-hydroxy-2-(2-methylbenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one?

The synthesis typically involves multi-step reactions:

- Core benzofuran formation : Acid- or base-catalyzed cyclization of substituted phenols or ketones.

- Benzylidene introduction : Condensation of the benzofuran core with 2-methylbenzaldehyde under basic conditions (e.g., NaOH/KOH in ethanol) to form the (Z)-configured benzylidene moiety .

- Pyrrolidinylmethyl functionalization : Alkylation or Mannich-type reactions to introduce the pyrrolidin-1-ylmethyl group at position 7 .

Key reagents include NaBH₄ for selective reductions and Pd/C for catalytic hydrogenation to stabilize intermediates. Reaction monitoring via TLC and purification via column chromatography are critical .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly the (Z)-configuration of the benzylidene group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., hydroxyl, carbonyl) via characteristic absorption bands .

- HPLC-PDA : Purity assessment (>95%) and detection of stereoisomeric impurities .

Q. What initial biological screening approaches are recommended for assessing its bioactivity?

- Cytotoxicity assays : MTT/XTT against cancer cell lines (e.g., MCF-7, HeLa) to evaluate anti-tumor potential .

- Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases to identify mechanistic pathways .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve condensation efficiency .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., Mannich reactions) .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate benzylidene formation and stereoselectivity .

- In-line analytics : Real-time HPLC-MS monitoring to adjust reaction parameters dynamically .

Q. What strategies are effective in resolving contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays across multiple cell lines/models to confirm activity thresholds .

- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Target engagement assays : Use CRISPR-engineered cell lines or siRNA knockdown to validate specificity for suspected targets (e.g., ROS-mediated apoptosis) .

Q. What advanced techniques elucidate the compound's mechanism of action at the molecular level?

- X-ray crystallography : Resolve 3D structure and binding interactions with target proteins (e.g., kinase domains) .

- Molecular dynamics simulations : Predict conformational changes in target proteins upon ligand binding .

- Transcriptomics/proteomics : RNA-seq or LC-MS/MS to identify downstream pathways (e.g., apoptosis markers like caspase-3) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Substituent variation : Synthesize analogs with modified benzylidene (e.g., electron-withdrawing groups) or pyrrolidine substituents to assess impact on bioactivity .

- Stereochemical analysis : Compare (Z) vs. (E) isomers to determine configuration-dependent activity .

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding and hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.